N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide
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Overview
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H21ClN2O3S and its molecular weight is 428.93. The purity is usually 95%.
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Scientific Research Applications
BACE1 Inhibitors for Alzheimer's Disease
A novel series of sulfonamido-derivatives of unsubstituted carbazoles, including N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides, has been synthesized and tested for β-Secretase (BACE1) inhibitory activity. BACE1 is a critical target for Alzheimer's Disease (AD) treatment and prevention. Some derivatives exhibited promising IC50 values, indicating their potential as BACE1 inhibitors. This suggests an active role of the sulfonamido-portion in the inhibition process, marking a significant improvement over previously reported N-carboxamides (Bertini et al., 2017).
Photophysical Properties and Fluorescence
Research into the photophysical properties of fluorescent 2,5-dibenzoxazolylphenols and related compounds synthesized by condensation with hydroxy- and methanesulfonamidoterephthalic acids revealed these compounds exhibit excited-state intramolecular proton-transfer fluorescence. The methanesulfonamido group was as effective a proton donor as the phenolic hydroxyl group, showing quantum yields as high as 0.48. This research indicates potential applications in scintillating detecting mediums for ionizing radiation (Kauffman & Bajwa, 1993).
Photorefractive Properties
A study on 9-(2-Ethyl-hexyl)-3-[2-(4-methanesulfonyl-phenyl)vinyl]-9H-carbazole (EHCS) demonstrated its utility as a monolithic photorefractive molecule forming low Tg organic glass. EHCS exhibited notable photoconductivity and optical nonlinearity, with enhanced stability and optical quality due to its simple structure and high chromophore concentration. This single-component photorefractive glass showed significant net gain and diffraction efficiency, indicating its potential in photorefractive applications (Sohn et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNOCVUAZQJJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.